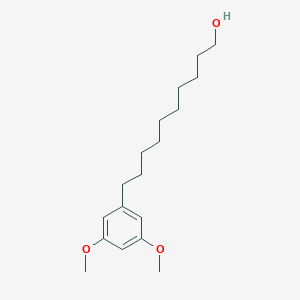
3,5-Dimethoxybenzenedecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxybenzenedecanol is an organic compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxybenzenedecanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a catalyst like magnesium .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxybenzenedecanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3,5-Dimethoxybenzenedecanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxyphenylpropionic acid
Uniqueness
3,5-Dimethoxybenzenedecanol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
152430-95-0 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-(3,5-dimethoxyphenyl)decan-1-ol |
InChI |
InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3 |
Clé InChI |
CLVDDRBGYRJHAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
SMILES canonique |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















